Ethyl 3-{[(4-chlorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate
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Overview
Description
ETHYL 3-[(4-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of ETHYL 3-[(4-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Esterification: The initial step often involves the esterification of 3-(4-chlorophenyl)propanoic acid with ethanol to form ethyl 3-(4-chlorophenyl)propanoate.
Formamidation: The ester is then reacted with formamide under specific conditions to introduce the formamido group.
Methoxylation: Finally, the compound undergoes methoxylation to attach the methoxyphenyl group, completing the synthesis.
Chemical Reactions Analysis
ETHYL 3-[(4-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE can undergo various chemical reactions, including:
Scientific Research Applications
ETHYL 3-[(4-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 3-[(4-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
ETHYL 3-[(4-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE can be compared with other similar compounds, such as:
ETHYL 3-(4-CHLOROPHENYL)PROPANOATE: This compound lacks the formamido and methoxyphenyl groups, making it less complex and potentially less active in certain applications.
ETHYL 3-[(4-AMINO-3-NITROPHENYL)FORMAMIDO]-3-(3-METHOXYPHENYL)PROPANOATE: This compound has additional functional groups that may confer different biological activities.
ETHYL (3R)-3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(3-METHOXYPHENYL)PROPANOATE:
Conclusion
ETHYL 3-[(4-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C19H20ClNO4 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
ethyl 3-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C19H20ClNO4/c1-3-25-18(22)12-17(13-6-10-16(24-2)11-7-13)21-19(23)14-4-8-15(20)9-5-14/h4-11,17H,3,12H2,1-2H3,(H,21,23) |
InChI Key |
SWEXZDPZCFSDEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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